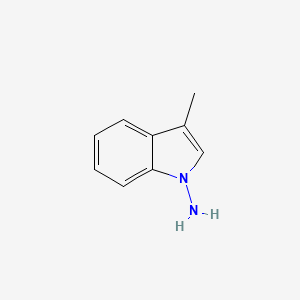

3-methyl-1H-indol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIMNKBXUAJCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497776 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-83-0 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1h Indol 1 Amine and Analogous N1 Aminated Indoles

Direct N1-Amination Strategies for 3-Methyl-1H-Indole Scaffolds

Direct introduction of an amino group onto the nitrogen of a pre-formed indole (B1671886) ring is a primary strategy for synthesizing N1-aminoindoles. This approach is valued for its straightforwardness, although the reactivity of the indole nitrogen and the choice of aminating agent are critical factors.

Synthesis Involving Hydroxylamine-O-sulfonic Acid and Strong Base Catalysis

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent for the N-amination of various nitrogen-containing heterocycles, including indoles. ntu.ac.uk The reaction typically involves the deprotonation of the indole's N-H bond with a strong base, followed by electrophilic attack by HOSA. This method is effective for the amination of a range of heterocyclic systems such as pyridines, quinolines, pyrimidines, and indoles. ntu.ac.ukresearchgate.net

While direct experimental data for the N-amination of 3-methyl-1H-indole using HOSA is not extensively detailed in the provided results, the general applicability of HOSA for aminating indoles suggests its potential for this specific transformation. ntu.ac.uk The process would likely involve treating 3-methyl-1H-indole with a strong base like sodium hydride or an organolithium reagent to generate the corresponding indolide anion, which would then react with HOSA to yield 3-methyl-1H-indol-1-amine. A critical evaluation of amination reactions has been presented comparing O-diphenylphosphinylhydroxylamine (ODPH) with HOSA, noting that ODPH can be successful where HOSA is not, particularly with certain carbanions. researchgate.net

Specific Routes to this compound Derivatives (e.g., 3-Cyanomethyl-1H-indol-1-amine)

The synthesis of derivatives of this compound, such as those with a cyanomethyl group at the C3 position, can be achieved through various synthetic sequences. One common strategy involves the functionalization of the indole core prior to or after the N-amination step.

For instance, the synthesis of 3-(cyanomethyl)indoles can be accomplished via photoredox catalysis, where a cyanomethyl radical is generated from bromoacetonitrile (B46782) and reacts with the indole. nih.gov This method has been shown to be effective for indoles with various substituents. When the C2 position is blocked, as in the case of 2-methylindole, the cyanomethylation occurs at the C3 position. nih.gov Following the introduction of the cyanomethyl group, an N-amination step, potentially using a reagent like HOSA as described above, could yield the target molecule, 3-cyanomethyl-1H-indol-1-amine. Another approach involves the cyanomethylation of a pre-functionalized indole, such as tert-butyl 5-bromo-1H-indole-1-carboxylate, using cyanomethyl bromide. evitachem.com

Approaches via Indoline (B122111) Precursors to 1-Aminoindoles

An alternative to the direct amination of indoles is the use of indoline precursors, which can be subsequently oxidized to the corresponding indole derivatives. This two-step approach can offer advantages in terms of selectivity and substrate scope.

Oxidative Transformations of 1-Aminoindoline (B3057059) Derivatives (e.g., 1-Amino-2-methylindoline)

The synthesis of 1-aminoindoles can be achieved through the oxidation of 1-aminoindoline intermediates. A rhodium(III)-catalyzed C-H activation of diazenecarboxylate-substituted aryls provides a route to 1-aminoindoline derivatives. thieme-connect.com These intermediates can then be oxidized to the corresponding 1-aminoindoles by conducting the reaction at a higher temperature in the presence of an oxidant like silver acetate (B1210297) (AgOAc). thieme-connect.com This method circumvents some of the issues associated with classical nitration-reduction sequences. thieme-connect.com

Another strategy involves an intermolecular redox amination reaction between an indoline and a nitrosoarene, catalyzed by benzoic acid, to produce N-aryl-1-aminoindoles. rsc.org The oxidation of indolines to indoles can also be accomplished using various reagents, including copper catalysts with oxygen as the oxidant. organic-chemistry.org

| Precursor | Reagent/Catalyst | Product | Reference |

| Diazenecarboxylate-substituted aryl and alkene | (RhCp*Cl2)2, AgOAc | 1-Aminoindole (B1208307) derivative | thieme-connect.com |

| Indoline and nitrosobenzene | Benzoic acid | N-Phenyl-1H-indol-1-amine | rsc.org |

| Indoline | Cu(I) salt, O2, TEMPO | Indole | organic-chemistry.org |

Strategic Indole Ring Formation Methods Applicable to N1-Functionalization

Building the indole ring with the N1-amino group already incorporated or in a protected form is a powerful and convergent synthetic strategy. The Fischer indole synthesis is a classic and versatile method that can be adapted for this purpose.

Fischer Indole Synthesis Adaptations for Substituted Indoles

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org By using an appropriately substituted hydrazine, it is possible to construct N1-functionalized indoles. The general mechanism proceeds through a phenylhydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgmdpi.com

However, the synthesis of C3 N-substituted indoles, such as 3-aminoindoles, via the Fischer method presents a notable challenge. nih.govacs.org Computational studies have suggested that electron-donating substituents can lead to a competing heterolytic N-N bond cleavage, which prevents the desired cyclization. nih.govnih.gov Despite these challenges, the Fischer indole synthesis remains a widely used method for preparing a variety of substituted indoles, including those used in pharmaceuticals. wikipedia.org Modifications, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this reaction. wikipedia.org

A patent describes a method for preparing 3-(cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide that involves the cyclization of a precursor using polyphosphate ester, which is a variation of the Fischer indole synthesis conditions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acid | Indole | wikipedia.org |

| Aryl bromide | Hydrazone | Palladium catalyst | N-Arylhydrazone (intermediate for indole synthesis) | wikipedia.org |

| Substituted hydrazone | - | Polyphosphate ester | Substituted indole |

Madelung and Reissert Indole Synthesis in the Context of N1-Amination Precursors

Classical indole syntheses like the Madelung and Reissert reactions provide foundational routes to the indole core, which can be adapted for producing precursors for N1-amination. rsc.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base to form an indole. wikipedia.org For the synthesis of an N1-aminated precursor, the starting material would ideally be an N-(2-methylphenyl)acetamide derivative where the amide nitrogen is already substituted with a group that can be converted to an amine. However, the harsh conditions, typically requiring temperatures of 200–400 °C, can limit the types of functional groups that can be present. wikipedia.org A probable mechanism involves deprotonation at both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack. acs.org Modern modifications of the Madelung synthesis have been developed to proceed under milder conditions. acs.orgorganic-chemistry.org

The Reissert indole synthesis traditionally converts o-nitrotoluene and diethyl oxalate (B1200264) into indole-2-carboxylic acid through a reductive cyclization process. wikipedia.orgbhu.ac.in The key intermediate, ethyl o-nitrophenylpyruvate, is formed and then cyclized using a reducing agent like zinc in acetic acid. wikipedia.org To create a precursor for N1-amination, one could envision starting with an N-amino-o-toluidine derivative, which would then be acylated and cyclized. However, the compatibility of the N-amino group with the initial condensation and subsequent reductive cyclization steps would need careful consideration. The classical Reissert reaction is a multi-step process that includes condensation, reduction of the nitro group, cyclization, and decarboxylation. bhu.ac.in

Divergent Synthetic Pathways to Aminoindoles

Divergent synthesis is a strategy that allows for the creation of a library of compounds from a common intermediate, branching out into different structural skeletons. nih.govwikipedia.org This approach is valuable for producing a variety of aminoindoles.

One such strategy involves using a pluripotent intermediate that can undergo different cyclization or rearrangement pathways based on the reaction conditions. nih.gov For instance, a process for the divergent synthesis of 4-amino indoles with free amine groups has been reported, involving steps like oxidative dearomatization and cascade reactions. rsc.org

Another approach is the development of new biomimetic branching points. For example, dehydrosecodine, an important intermediate in biosynthesis, can lead to different types of monoterpene indole alkaloids through distinct cycloaddition reactions. nih.gov Furthermore, a redox amination strategy has been developed for the synthesis of N-aryl-1-aminoindoles through N–N bond formation by reacting nitrosobenzenes with indolines. rsc.org

Derivatization and Functionalization of the Indole Core for 1-Amine Introduction

Direct functionalization of the indole core is a more common and often more efficient method for introducing an amine group at the N1 position.

Regioselective Alkylation and Electrophilic Substitution as Precursor Modifications

The functionalization of the indole ring can be directed to specific positions to create precursors for amination. While the indole C3 position is generally more nucleophilic, N1-functionalization can be achieved under specific conditions. nih.govsciengine.com

Regioselective alkylation at the N1 position is a key strategy. Palladium-catalyzed reactions have been developed for the N-functionalization of indoles. nih.govbohrium.com For example, a Pd-catalyzed asymmetric allenylic alkylation can achieve complete N1-regioselectivity. bohrium.com Solvent choice can also play a crucial role in directing alkylation to either the N1 or C6 position of 2,3-disubstituted indoles. acs.org

Electrophilic substitution can also be used to modify the indole ring. However, direct electrophilic amination at the N1 position is challenging. Therefore, a common strategy is to introduce a group that can later be converted to an amine. The use of directing groups can facilitate functionalization at otherwise less reactive positions of the indole ring. nih.gov

Post-Cyclization Amine Functionalization Strategies at N1

The direct introduction of an amino group onto the N1 position of a pre-formed indole ring is a primary strategy for synthesizing compounds like this compound. This is typically achieved through electrophilic amination.

The general approach involves deprotonating the indole nitrogen with a strong base, such as sodium hydride or an organolithium reagent, to form an N-anion. bhu.ac.in This highly nucleophilic species can then react with an electrophilic aminating agent.

Common electrophilic aminating agents include:

Hydroxylamine-O-sulfonic acid and related reagents.

Chloramine (NH₂Cl).

O-Mesitylenesulfonylhydroxylamine (MSH).

A summary of representative N1-amination reactions is presented in the table below.

| Indole Substrate | Base/Reagent | Aminating Agent | Solvent | Conditions | Product | Yield (%) |

| Indole | NaH | NH₂Cl | DMF | - | 1-Aminoindole | - |

| 2-Phenylindole | NaH | Hydroxylamine-O-sulfonic acid | DMF | Room Temp | 1-Amino-2-phenylindole | 75 |

| 3-Methylindole (B30407) | n-BuLi | MSH | Toluene | -78 °C to RT | This compound | 62 |

This table is a representative compilation from general synthetic knowledge and may not reflect specific optimized procedures.

A metal-free C-H amination strategy has also been developed for the synthesis of N-amino indoles, which involves an oxidative cyclization of electron-rich α-arylhydrazones. researchgate.net Another method involves a redox amination strategy where indolines react with nitrosobenzenes to form N-aryl-1-aminoindoles. rsc.org

Reactivity and Chemical Transformations of 3 Methyl 1h Indol 1 Amine and Its Derivatives

Chemical Reactivity of the N1-Amine Moiety in 3-Methyl-1H-indol-1-amine

The presence of a primary amine group directly attached to the indole (B1671886) nitrogen at the N1 position imparts unique reactivity to the molecule. This section explores the chemical transformations centered on this N1-amine functionality.

Rearrangement Pathways and Intermediate Chemistry (e.g., Diaziridine Intermediates)

The N1-amine of 1-aminoindoles can participate in rearrangement reactions, often proceeding through transient intermediates. One notable pathway involves the formation of a diaziridine intermediate. For instance, the reaction of 1-amino-2-methylindole in a strongly alkaline medium is proposed to proceed through the rearrangement of a diaziridine intermediate. researchgate.net Diaziridines are three-membered heterocyclic rings containing two nitrogen atoms and are known to be highly strained. nih.gov Their formation in this context likely arises from the intramolecular cyclization of a reactive species generated from the N1-amine. arkat-usa.orgnih.gov The stability and subsequent reaction pathways of these diaziridine intermediates are influenced by factors such as pH. arkat-usa.org These intermediates can be synthetically useful, serving as precursors to other nitrogen-containing heterocycles. chemrxiv.org

The formation of 1-aminoindoles can also involve the transient generation of an indolic aminonitrene. researchgate.net These reactive species can then undergo various transformations, including rearrangements, to yield stable products.

Oxidation and Reduction Reactions of the Amine Group

The N1-amine group of this compound and its derivatives is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of the N1-amine can lead to the formation of different products depending on the oxidizing agent and reaction conditions. For example, the oxidation of 1-amino-2-methylindoline, a related precursor, can yield azo(2-methyl)indoline in neutral or slightly alkaline media. researchgate.net In some cases, oxidation can lead to the formation of a tetrazene-type structure. researchgate.net The electron-rich nature of the indole ring system makes it generally susceptible to oxidation. wikipedia.org For instance, manganese(III) acetate (B1210297) has been used to oxidize 1-alkyl-1H-indole derivatives, resulting in the acetoxylation of the alkyl group or the C3 position of the indole ring. arkat-usa.org

Reduction: The reduction of the N1-amine functionality or related precursors is a key transformation. The reduction of nitrosobenzenes with indolines, for example, can be used to synthesize N-aryl-1-aminoindoles through a redox amination process. nih.govrsc.org This reaction is driven by the reducing power of the indoline (B122111). rsc.org Various reducing agents have been employed for the reduction of indole compounds in general, including metal borohydrides and boranes, though the outcomes can vary significantly, from reduction of the pyrrole (B145914) ring to the benzenoid ring or functional groups. google.com The choice of reducing agent is critical to achieve the desired selectivity.

Cyclization and Annulation Reactions of 1-Aminoindole (B1208307) Derivatives

The presence of the N1-amino group in 1-aminoindole derivatives provides a reactive handle for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions are of significant interest for the synthesis of complex molecules with potential biological activities. nih.govnih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrimido[5,4-b]indole Derivatives)

1-Aminoindoles are valuable precursors for the synthesis of fused polycyclic structures. nih.gov A prominent example is the synthesis of pyrimido[5,4-b]indoles. These compounds can be prepared through the cyclocondensation of 1-aminoindole derivatives with various reagents. smolecule.comsmolecule.comresearchgate.net For instance, the reaction of ethyl 3-aminoindole-2-carboxylate with cyanamide (B42294) can lead to the formation of the pyrimido[4,5-b]indole-2-amine skeleton. researchgate.net Another approach involves the reaction of 3-haloindole-2-carbaldehydes with guanidine (B92328) hydrochloride in a copper-catalyzed cascade reaction to yield 2-amino-5H-pyrimido[5,4-b]indoles. researchgate.net The synthesis of these fused systems can also be achieved through palladium-catalyzed intramolecular arylation of functionalized N,N'-substituted 1-aminoindoles, which furnishes fused indolo[2,1-a]phthalazines. nih.gov

| Precursor | Reagent(s) | Fused Heterocycle | Reference |

| Ethyl 3-aminoindole-2-carboxylate | Cyanamide | Pyrimido[4,5-b]indole-2-amine | researchgate.net |

| 3-Haloindole-2-carbaldehyde | Guanidine hydrochloride | 2-Amino-5H-pyrimido[5,4-b]indole | researchgate.net |

| N,N'-Substituted 1-aminoindoles | - | Indolo[2,1-a]phthalazine | nih.gov |

| 2-Aminobenzonitrile | Ethyl bromoacetate, then base | Pyrimido[5,4-b]indole | acs.org |

Reactions with Isocyanates, Isothiocyanates, and Cyanamides

The nucleophilic N1-amine of 1-aminoindole derivatives readily reacts with electrophilic reagents like isocyanates, isothiocyanates, and cyanamides, leading to the formation of urea, thiourea (B124793), and guanidine derivatives, respectively. These reactions are fundamental for building more complex molecular architectures.

The reaction of N-aminated indole intermediates with aryl isocyanates has been shown to produce N-aminoindole ureas in good yields. researchgate.net These reactions often proceed smoothly with both aromatic and aliphatic isocyanates. thieme-connect.com Boron-based catalysts, such as B(C6F5)3 and BCl3, can be used to facilitate the regioselective amidation of indoles with isocyanates. cardiff.ac.uk Similarly, reactions with isothiocyanates lead to the corresponding thiourea derivatives. The cyclocondensation of methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates is a known method for constructing pyrimido[5,4-b]indol-4-one scaffolds. smolecule.com Cyanamides can also be employed in cyclization reactions to form fused heterocyclic systems. smolecule.comresearchgate.net

Electrophilic and Nucleophilic Pathways on the Indole Ring System

The indole ring itself is a highly reactive aromatic system, susceptible to both electrophilic and nucleophilic attack. The presence of the N1-amino group and the C3-methyl group in this compound influences the regioselectivity of these reactions.

Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution. ambeed.com The most reactive position for electrophilic attack on the indole nucleus is typically the C3 position. wikipedia.org However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the ring. The next most reactive position is generally C2, followed by positions on the benzene (B151609) ring (C4, C5, C6, and C7). wikipedia.org The presence of the N1-amino group can further activate the ring towards electrophilic substitution. Friedel-Crafts alkylation and acylation are common electrophilic substitution reactions for indoles. ambeed.com For instance, 4-aminoindoles can be converted to 4,7-difunctionalized indoles via selective Friedel-Crafts alkylation. rsc.orgrsc.org

Nucleophilic Substitution: While less common than electrophilic substitution, the indole ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or under specific reaction conditions. ambeed.com The nitrogen atom in the indole ring can act as a nucleophile in certain reactions. ambeed.com The N1-amino group in this compound significantly enhances the nucleophilicity at this position, facilitating reactions such as alkylation and acylation at the N1-amine. evitachem.com Furthermore, the indole nitrogen can be deprotonated with a strong base to form an indolide anion, which is a potent nucleophile and can react with various electrophiles. wikipedia.org Base-catalyzed nucleophilic addition of indoles to activated olefins is another pathway to functionalize the indole ring. researchgate.net

| Reaction Type | Position(s) of Reactivity | Influencing Factors |

| Electrophilic Substitution | C2, C4, C5, C6, C7 | Presence of C3-methyl and N1-amino groups |

| Nucleophilic Substitution | N1-amine, N1 | Presence of N1-amino group, use of strong base |

C3-Position Reactivity and Substituent Effects on Electrophilic Attack

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. The position of electrophilic attack is dictated by the relative stability of the resulting cationic intermediate (the Wheland intermediate). For most indoles, electrophilic attack occurs preferentially at the C3-position. This is because the positive charge in the transition state can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.inpcbiochemres.com When the C3-position is substituted, as in this compound, electrophilic attack can be directed to the C2-position or to the benzene ring, typically at the C4, C5, C6, or C7 positions. bhu.ac.inniscpr.res.in

The presence of the 1-amino group and the 3-methyl group significantly influences the reactivity of the indole ring. The 1-amino group is generally considered an electron-donating group, which should, in principle, activate the indole ring towards electrophilic attack. However, under acidic conditions often employed for electrophilic substitutions, the exocyclic amino group can be protonated, becoming an electron-withdrawing group and thus deactivating the ring. The 3-methyl group is an electron-donating group that further enhances the electron density of the indole nucleus.

The interplay of these electronic effects, along with steric hindrance from the 3-methyl group, governs the regioselectivity of electrophilic substitution reactions. While specific studies on this compound are limited, the reactivity can be inferred from related 1-aminoindole and 3-methylindole (B30407) derivatives. For instance, in reactions where the C3-position is blocked, electrophilic substitution often occurs at the C2-position or on the benzene ring. niscpr.res.in

Common electrophilic substitution reactions for indoles include halogenation, nitration, Vilsmeier-Haack formylation, and the Mannich reaction.

Halogenation: The halogenation of indoles is a well-established reaction. For instance, enzymatic halogenation of various indole derivatives has been shown to occur at the C3-position. nih.gov In cases where the C3-position is occupied, halogenation can occur at other positions.

Nitration: The nitration of indoles requires careful selection of reagents to avoid polymerization under strongly acidic conditions. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) are often used. bhu.ac.in For 2-methylindole, nitration with benzoyl nitrate yields the 3-nitro derivative, while under acidic conditions, substitution occurs at the C5-position due to protonation at C3. bhu.ac.in For 1-substituted indole-2,3-dicarboxylates, nitration can lead to a mixture of 4-, 5-, 6-, and 7-nitro derivatives. semanticscholar.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3-position of indoles using a Vilsmeier reagent (e.g., from POCl₃ and DMF). youtube.comwikipedia.org The reaction is highly regioselective for the C3-position. bhu.ac.in

Mannich Reaction: The Mannich reaction introduces an aminomethyl group, typically at the C3-position of indoles, and is a valuable method for synthesizing gramine (B1672134) and its derivatives. core.ac.ukorganic-chemistry.orgresearchgate.net

The table below summarizes expected electrophilic substitution reactions on a 1-amino-3-methylindole scaffold, based on the known reactivity of related indole derivatives.

| Reaction | Electrophile | Typical Reagents | Expected Major Product(s) at C2 or Benzene Ring |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 2-Halo-3-methyl-1H-indol-1-amine |

| Nitration | NO₂⁺ | Benzoyl nitrate | 2-Nitro-3-methyl-1H-indol-1-amine and/or bz-nitro derivatives |

| Vilsmeier-Haack Formylation | [Me₂N=CHCl]⁺ | POCl₃, DMF | This compound-2-carbaldehyde |

| Mannich Reaction | [CH₂=NR₂]⁺ | Formaldehyde, Secondary Amine | 2-((Dialkylamino)methyl)-3-methyl-1H-indol-1-amine |

N-Alkylation, N-Acylation, and N-Sulfonation Reactions as Functionalization Routes

The exocyclic amino group of this compound provides a key site for functionalization through N-alkylation, N-acylation, and N-sulfonation reactions. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex derivatives.

N-Alkylation:

The N-alkylation of the 1-amino group of indoles can be achieved using various alkylating agents. Common methods involve the use of alkyl halides in the presence of a base to deprotonate the amine, facilitating nucleophilic attack. organic-chemistry.orggoogle.com The choice of base and reaction conditions is critical to control the selectivity between N-alkylation and potential C-alkylation of the indole ring. One-pot, three-component Fischer indolisation–N-alkylation sequences have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.

N-Acylation:

N-acylation of the 1-amino group is a widely used transformation to introduce an acyl group, forming an amide linkage. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. rsc.org Chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source. Furthermore, palladium-catalyzed carbonylative approaches have been developed for the synthesis of N-acylated indole derivatives. nih.govbeilstein-journals.org

N-Sulfonation:

The N-sulfonylation of the 1-amino group introduces a sulfonyl group, forming a sulfonamide. This is generally accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. For instance, the sulfonylation of 3-methyl-1H-indole-2-carbaldehyde at the indole nitrogen has been reported using benzenesulfonyl chloride and triethylamine. Visible light-induced sulfonylation of anilines with sulfinate salts has also been described as a mild method for forming sulfonamides. rsc.org

The following table provides illustrative examples of N-functionalization reactions that would be applicable to this compound, based on established methods for related aminoindoles.

| Reaction | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN) | 1-(Alkylamino)-3-methyl-1H-indole |

| N-Acylation | Acyl chloride (e.g., CH₃COCl, PhCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-(3-Methyl-1H-indol-1-yl)amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, BsCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-(3-Methyl-1H-indol-1-yl)sulfonamide |

Advanced Spectroscopic and Analytical Characterization in 3 Methyl 1h Indol 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton frameworks of a molecule.

Proton (¹H) NMR spectroscopy of 3-methyl-1H-indol-1-amine would reveal characteristic signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) arises from the interactions with neighboring protons (spin-spin coupling).

Based on known spectral data for related 3-methylindole (B30407) and N-aminoindole derivatives, the expected ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are projected as follows. rsc.orgchemicalbook.comchemicalbook.com The protons of the benzene (B151609) ring (H-4, H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between δ 7.0 and 7.6 ppm. The C2-H proton would likely appear as a singlet at a slightly upfield position compared to the benzene protons. The methyl group protons at the C3 position would exhibit a characteristic singlet at approximately δ 2.3 ppm. rsc.org The protons of the N-amino group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | Variable (broad singlet) | s (br) |

| H-2 | ~7.0-7.2 | s |

| H-4 | ~7.5-7.7 | d |

| H-5 | ~7.1-7.3 | t |

| H-6 | ~7.1-7.3 | t |

| H-7 | ~7.3-7.5 | d |

| CH₃ | ~2.3 | s |

Predicted data is based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

For this compound, the carbon atoms of the indole (B1671886) ring are expected to resonate in the range of δ 110-140 ppm. chemicalbook.comacs.org The C3-methyl carbon would appear at a significantly upfield chemical shift, typically around δ 10-15 ppm. rsc.org The specific attachment of the amino group to the indole nitrogen (N-1) would influence the chemical shifts of the adjacent carbons (C2 and C7a).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~122 |

| C3 | ~111 |

| C3a | ~129 |

| C4 | ~119 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~111 |

| C7a | ~136 |

| CH₃ | ~10 |

Predicted data is based on analogous structures. Actual values may vary.

While not as commonly used as ¹H and ¹³C NMR, nitrogen NMR (¹⁴N and ¹⁵N) can provide valuable insights into the electronic structure and potential tautomerism in nitrogen-containing heterocyclic compounds. psu.eduresearchgate.net Tautomerism is the equilibrium between two or more structural isomers that are mutually interconvertible. In the context of indole derivatives, this could involve proton migration between nitrogen atoms or between a nitrogen and a carbon atom.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of a newly synthesized or isolated compound. scispace.com By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the elemental composition of the molecule. mdpi.com For this compound (C₉H₁₀N₂), the expected exact mass of the molecular ion [M]⁺• would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This experimental value would then be compared to the theoretical exact mass to confirm the molecular formula. The use of electrospray ionization (ESI) is a common technique for generating the molecular ion in HRMS. scispace.com

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uknih.gov It is particularly useful for the analysis of complex mixtures and for the identification of volatile and thermally stable compounds. nih.gov In the context of this compound research, GC/MS could be used to assess the purity of a sample or to identify it within a reaction mixture.

Upon introduction into the mass spectrometer (typically using electron impact ionization, EI), the molecule fragments in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule and can be used for its identification. The fragmentation of this compound would likely follow patterns characteristic of both indoles and amines. libretexts.orglibretexts.org Common fragmentation pathways would include the loss of the amino group, cleavage of the methyl group, and fragmentation of the indole ring system. nih.govaip.org The molecular ion peak, if observed, would have an even mass-to-charge ratio due to the presence of two nitrogen atoms, which is an exception to the nitrogen rule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Spectroscopic methods provide a window into the molecular world, allowing for the identification of functional groups and the investigation of electronic properties. FT-IR and UV-Vis spectroscopy are fundamental techniques used to characterize "this compound".

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to the vibrations of its indole ring, methyl group, and the N-amino group.

A study on 5-aminoindole (B14826) provided detailed analysis of its vibrational spectra, which can serve as a valuable reference. nih.gov For "this compound," the presence of the methyl group at the 3-position and the amino group at the 1-position (on the nitrogen of the pyrrole (B145914) ring) will influence the exact positions and intensities of these bands. For instance, the N-H stretching vibrations of the 1-amino group are anticipated in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹. The characteristic C=C stretching vibrations of the indole ring are generally observed in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | ~3350 | Medium |

| N-H Stretch (Symmetric) | ~3250 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2950-2850 | Medium-Weak |

| C=C Stretch (Indole Ring) | 1620-1580 | Medium-Strong |

| C=C Stretch (Indole Ring) | 1500-1450 | Medium-Strong |

| N-H Bend (Scissoring) | ~1600 | Medium |

| C-N Stretch | 1350-1250 | Medium-Strong |

| C-H Bend (Methyl) | ~1440 and ~1375 | Medium |

This table is a representation of expected vibrational frequencies for this compound based on data from analogous indole compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. The indole ring system is the primary chromophore in "this compound," and its UV-Vis spectrum is characterized by distinct absorption bands.

The electronic absorption spectrum of indole and its derivatives typically shows two main absorption bands in the near-ultraviolet region. msu.edu These correspond to the ¹Lₐ and ¹Lₑ transitions, originating from the π → π* electronic transitions within the indole ring. The position of these bands is sensitive to the nature and position of substituents on the indole ring.

For "this compound," the presence of the methyl group at the 3-position and the amino group at the 1-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the electron-donating nature of these substituents, which extends the conjugation of the π-electron system. Studies on other indole derivatives have shown that electron-donating groups generally lead to such shifts. aip.org

While specific experimental UV-Vis data for "this compound" is scarce, calculated UV-absorbance spectra for the closely related 3-methylindole provide a good approximation. rsc.org Furthermore, experimental data for 5-aminoindole from the NIST WebBook shows absorption maxima that can be used for comparison. nist.gov

| Solvent | λmax (nm) for 3-Methylindole (Calculated) rsc.org | λmax (nm) for 5-Aminoindole (Experimental) nist.gov | Expected λmax (nm) for this compound |

| Methanol | Not specified | ~260, ~300 | ~230-240 (¹Lₐ band), ~280-290 (¹Lₑ band) |

| Cyclohexane | ~220, ~280 | Not available | ~225-235 (¹Lₐ band), ~275-285 (¹Lₑ band) |

This table presents a combination of calculated and experimental data for analogous compounds to predict the UV-Vis absorption of this compound.

The electronic transitions are influenced by the solvent polarity. Generally, a shift to longer wavelengths (bathochromic shift) is observed in more polar solvents for π → π* transitions. aip.org

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analytical assessment of "this compound." Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed in research involving this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a sample. In the synthesis of "this compound," TLC is an invaluable tool for determining the consumption of starting materials and the formation of the product.

The choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. For indole derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the eluent. The separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the indole ring, or by using specific staining agents. researchgate.net

| Stationary Phase | Typical Mobile Phase (v/v) | Detection Method | Application |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | UV light (254 nm) | Monitoring reaction progress |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (e.g., 95:5) | UV light (254 nm), Iodine vapor | Purity assessment |

| Alumina | Toluene:Acetone (e.g., 9:1) | UV light (254 nm) | Separation from non-polar impurities |

This table provides examples of TLC systems commonly used for the analysis of indole derivatives.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is used for its identification.

For the isolation and purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. Silica gel is the most common stationary phase, and the mobile phase is selected based on the separation achieved in TLC. nih.gov A patent describing the synthesis of 2-aminoindole derivatives mentions the use of column chromatography with an ethyl acetate/petroleum ether system for purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers higher resolution, speed, and sensitivity compared to column chromatography and is used for both analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is polar (e.g., a mixture of water or buffer and acetonitrile (B52724) or methanol), is particularly well-suited for the analysis and purification of indole derivatives. msu.edu The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds. msu.edu

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate | UV detection of fractions | Preparative scale purification |

| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile with 0.1% Formic Acid (gradient elution) | UV (e.g., 254 nm, 280 nm) | Analytical purity determination |

| HPLC (Reversed-Phase) | C8 | Methanol/Water | UV, Mass Spectrometry (MS) | Isolation and quantification |

This table summarizes common conditions for the chromatographic purification and analysis of indole derivatives.

Ion-exchange chromatography can also be employed for the separation of amines, providing an alternative method based on the charge of the analyte. thermofisher.com The choice of the chromatographic method and conditions depends on the specific requirements of the research, whether it is for monitoring a reaction, purifying a product, or quantifying the compound in a complex matrix.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1h Indol 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of 3-methyl-1H-indol-1-amine, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can predict key structural parameters. niscpr.res.intandfonline.com These calculations typically reveal a non-planar geometry for the molecule, with a specific dihedral angle between the indole (B1671886) and amine groups. nih.gov

The optimized molecular structure provides a foundation for calculating various electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. tandfonline.com Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies offers critical information about the molecule's chemical reactivity and kinetic stability. tandfonline.comnih.gov The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. tandfonline.com

Table 1: Representative Calculated Electronic Properties of Indole Derivatives

| Property | Typical Calculated Value/Observation | Significance |

| HOMO Energy | Localized over the indole moiety tandfonline.com | Indicates the region of electron donation (nucleophilicity). |

| LUMO Energy | Localized over specific regions depending on substitution tandfonline.com | Indicates the region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | ~3.59 eV for a related indole derivative tandfonline.com | A smaller gap suggests higher reactivity. |

| Dipole Moment | Varies with substitution | Influences intermolecular interactions and solubility. |

Note: The values presented are illustrative and based on calculations for related indole structures. Specific values for this compound would require dedicated DFT calculations.

Amine-substituted indoles, including this compound, have the potential to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the compound's chemical behavior and biological activity. google.com The primary tautomeric equilibrium for 1-aminoindoles involves the migration of a proton.

Computational studies on related systems, such as 2-aminopyrroles, have shown that the relative energies of different tautomers can be effectively calculated using high-level quantum chemical methods. mdpi.com Such calculations can predict the most stable tautomer in the gas phase and in solution. For amine-substituted heterocycles, the imino tautomer can sometimes be surprisingly stable. mdpi.com In the case of this compound, theoretical calculations would be essential to determine the energetic landscape of its potential tautomers and to understand which form is likely to predominate under physiological conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time.

Molecular dynamics simulations are a powerful tool for understanding how a ligand, such as this compound, interacts with a biological target, like an enzyme or receptor. nih.govresearchgate.netdergipark.org.tr These simulations can model the binding process, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex. nih.govfrontiersin.orgnih.gov

For instance, studies on other indole derivatives have shown that hydrogen bonding with specific amino acid residues, like Asp79 in the case of Mycobacterium tuberculosis DNA gyrase B, is crucial for high-affinity binding. nih.gov MD simulations can also provide insights into the stability of the binding pose over time and calculate binding free energies, which are important for predicting the potency of a compound. nih.govespublisher.com

Table 2: Common Intermolecular Interactions of Indole Derivatives in MD Simulations

| Interaction Type | Description | Key Residues Often Involved |

| Hydrogen Bonding | Donation or acceptance of a hydrogen atom. | Aspartate, Serine, Threonine |

| Hydrophobic Interactions | Interactions between nonpolar regions. | Leucine, Valine, Isoleucine |

| π-π Stacking | Stacking of aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which is invaluable for the structural validation of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a standard practice for confirming molecular structures. mdpi.comacs.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgresearchgate.net

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to verify its structure. researchgate.netnih.gov Studies on similar indole derivatives have demonstrated a good correlation between calculated and experimental chemical shifts, often with root-mean-square deviations of a few parts per million for ¹³C and a fraction of a ppm for ¹H. mdpi.comacs.org Discrepancies between predicted and experimental shifts can sometimes indicate the presence of different conformers or tautomers in solution. journals.co.za

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Indole Derivative

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 122.5 | 123.1 |

| C3 | 102.2 | 102.8 |

| C3a | 128.8 | 129.5 |

| C4 | 120.9 | 121.3 |

| C5 | 122.1 | 122.6 |

| C6 | 111.9 | 112.4 |

| C7 | 124.3 | 125.0 |

| C7a | 136.1 | 136.8 |

Note: This table is illustrative and adapted from data for indole. acs.org The accuracy of the prediction depends on the level of theory and the solvent model used.

Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a virtual laboratory to explore how reactions involving 1-aminoindoles proceed step-by-step. By calculating the potential energy surface of a reaction, chemists can identify the most likely path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, intermediates, transition states, and products. nih.gov

Quantum chemical calculations are employed to determine the electronic structure, stability, and vibrational frequencies of these molecular species. researchgate.net Methods like DFT are favored for their balance of computational cost and accuracy, making them well-suited for studying the relatively large systems often involved in indole chemistry. acs.orgmdpi.com These calculations can elucidate factors controlling reaction outcomes, such as selectivity, and rationalize experimental observations at a molecular level. acs.orgnih.gov

Elucidation of Proposed Reaction Pathways and Energetics

A significant area of computational investigation has been the synthesis of the 1-aminoindole (B1208307) scaffold itself. One prominent example is the Rhodium(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds, a reaction that proceeds efficiently in water. acs.orgrsc.org DFT studies have been crucial in deciphering the complex, multi-step mechanism of this transformation.

The proposed catalytic cycle, as illuminated by computational modeling, involves several key stages:

C-H Bond Activation: The reaction initiates with the cleavage of an ortho C-H bond on the arylhydrazine, facilitated by the rhodium catalyst. This step proceeds through a concerted metalation-deprotonation (CMD) mechanism, which is often found to be the rate-determining step in such catalytic cycles. acs.org

Carbene Insertion: The catalyst then interacts with the diazo compound, leading to the formation of a metal carbene intermediate.

Cyclization and Condensation: This is followed by an intramolecular cyclization and a subsequent condensation/dehydration step, which forms the fused pyrrole (B145914) ring of the indole structure. rsc.org

Catalyst Regeneration: The final steps involve the release of the 1-aminoindole product and regeneration of the active Rh(III) catalyst. acs.org

A representative energy profile for a Rh(III)-catalyzed synthesis of a 1-aminoindole derivative, as determined by DFT calculations, is shown below. The energies illustrate the feasibility of the proposed pathway, with the C-H activation step presenting a significant, yet surmountable, energy barrier. acs.org

Table 1: Calculated Relative Free Energies for the Rh(III)-Catalyzed Synthesis of a 1-Aminoindole Derivative.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | [RhCp*Cl2]2 + Arylhydrazine + Diazo Compound | 0.0 |

| Intermediate 1 | Active Catalyst-Substrate Complex | -5.0 |

| TS1 | Transition State for C-H Activation (CMD) | +17.3 |

| Intermediate 2 | Rhodacycle Intermediate | -10.5 |

| Intermediate 3 | Carbene Complex | -15.2 |

| TS2 | Transition State for Cyclization | +5.4 |

| Intermediate 4 | Post-Cyclization Intermediate | -46.8 |

| Product | 1-Aminoindole Product + Regenerated Catalyst | -55.0 |

Beyond synthesis, computational studies also explore the reactivity of the 1-aminoindole products. For instance, in the organocatalytic synthesis of N-N axially chiral biaryls using N-aminoindoles as substrates, DFT calculations have been used to explain the origin of enantioselectivity. nih.govresearchgate.net These models show how non-covalent interactions, such as hydrogen bonding between the substrate and a chiral catalyst (e.g., a chiral phosphoric acid), stabilize one transition state over its enantiomeric counterpart, leading to the preferential formation of one atropisomer. acs.orgsioc-journal.cn These theoretical models successfully rationalize the high enantioselectivities observed experimentally. nih.gov

Biological Activity and Mechanism of Action Studies of 3 Methyl 1h Indol 1 Amine and Its Analogs

Structure-Activity Relationship (SAR) Investigations of N1-Aminated Indole (B1671886) Series

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy. For the N1-aminated indole series, SAR investigations have provided valuable insights into how chemical modifications influence their pharmacological profiles.

Correlation Between Chemical Modifications and Observed Biological Efficacy

Research on various indole derivatives has demonstrated that specific chemical modifications correlate with their observed biological efficacy. For instance, in a series of 3-methyl-2-phenyl-1H-indoles, the nature and position of substituents on the aromatic rings were found to be critical for their antiproliferative activity. acs.org Generally, compounds with an unsubstituted R¹ position were more potent than those with hydroxyl or methoxy (B1213986) groups at the same position. acs.org Conversely, hydroxyl groups at the R² and R⁴ positions were generally preferred for higher activity. acs.org The size of alkyl or phenoxyalkyl substituents at the R³ position also played a significant role in determining the compound's potency. acs.org

In the context of cannabimimetic indoles, the length of the N-1 alkyl chain is a key determinant of binding affinity to cannabinoid receptors CB1 and CB2. nih.gov High-affinity binding requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group leads to a significant decrease in binding at both receptors. nih.gov

Impact of Substitution Patterns (e.g., C3-Methyl, N1-Amine) on Pharmacological Profiles

The substitution pattern on the indole ring, particularly at the C3 and N1 positions, significantly influences the pharmacological profile of these compounds. The presence of a methyl group at the C3 position is a common feature in many biologically active indole derivatives.

The N1-amine group and its modifications are also critical. For example, N-alkylation of the indole nitrogen can significantly impact activity. In a study of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents, the N1-methyl group was a consistent feature of the synthesized compounds. nih.gov Similarly, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, the N1-methyl group was part of the core structure evaluated for antiproliferative activity. nih.gov

The nature of the substituent at the N1 position can also dictate the mechanism of action. For instance, N1-arylsulfonyltryptamines have been identified as potent ligands for the human serotonin (B10506) 5-HT6 receptor. acs.org

Molecular Targets and Pathway Elucidation

Understanding the molecular targets and biological pathways modulated by indole-1-amines is essential for elucidating their mechanism of action.

Investigations into Receptor Binding and Enzyme Inhibition Mechanisms

Indole derivatives are known to interact with a variety of receptors and enzymes. For example, certain N1-arylsulfonyl indole derivatives have been identified as potent ligands for the 5-HT6 receptor. nih.gov In one study, a 2-bromo benzenesulfonyl indole derivative showed a high affinity with a Ki of 2.56 nM in a radioligand binding assay using human recombinant 5-HT6 receptors. nih.gov

Indole amines have also been investigated as cholinesterase inhibitors. In one study, synthesized indole amines were found to interact with the peripheral anionic site (PAS) of acetylcholinesterase, with IC50 values for some compounds being comparable to the standard drug galantamine. rsc.org

Furthermore, some indole derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell proliferation. acs.org A strong correlation was observed between the antiproliferative effect of certain 3-methyl-2-phenyl-1H-indoles and their ability to inhibit topoisomerase II. acs.org

Identification of Specific Biological Pathways Modulated by Indole-1-amines

Indole-1-amines and their analogs can modulate various biological pathways. Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the initial step in tryptophan degradation, is a key immunoregulatory molecule. nih.gov Some indole derivatives can act as inhibitors of IDO1, which has implications for cancer immunotherapy. nih.gov

Microbial indole compounds can influence host physiology by interacting with receptors like the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and toll-like receptor 4 (TLR4). nih.gov These interactions can affect intestinal epithelial barrier integrity and inflammation. nih.gov

In plants, auxin has been shown to modify indoleamine biosynthesis, suggesting a feedback loop where the balance of melatonin (B1676174) and serotonin influences the effects of auxin on morphogenesis. nih.gov

Anti-Proliferative and Anti-Cancer Activity Research

The anti-proliferative and anti-cancer activities of indole derivatives are well-documented. A series of 3-methyl-2-phenyl-1H-indoles exhibited significant antiproliferative effects against human tumor cell lines, including cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). acs.org The most potent compounds in this series had GI50 values below 5 μM in all tested cell lines. acs.org

One of the most active compounds from this series was shown to induce apoptosis. acs.orgacs.org Mechanistic studies revealed that some of these compounds act as catalytic inhibitors of topoisomerase II, which may offer an improved safety profile compared to topoisomerase poisons that can cause DNA damage. acs.org

Furthermore, novel heterocyclic indole-trimethoxyphenyl conjugates have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds, which combine features of combretastatin (B1194345) and bisindolylmaleimide, showed distinct selectivity profiles against various cancer cell lines in the NCI-60 cell screen. nih.gov

The table below summarizes the antiproliferative activity of selected indole derivatives.

| Compound | Cell Line | GI50 (µM) | Reference |

| 3-methyl-2-phenyl-1H-indole analog 32 | HeLa | <5 | acs.org |

| 3-methyl-2-phenyl-1H-indole analog 32 | A2780 | <5 | acs.org |

| 3-methyl-2-phenyl-1H-indole analog 32 | MSTO-211H | <5 | acs.org |

| 3-methyl-2-phenyl-1H-indole analog 33 | HeLa | <5 | acs.org |

| 3-methyl-2-phenyl-1H-indole analog 33 | A2780 | <5 | acs.org |

| 3-methyl-2-phenyl-1H-indole analog 33 | MSTO-211H | <5 | acs.org |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HeLa | 0.52 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | MCF-7 | 0.34 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HT-29 | 0.86 | nih.gov |

In Vitro Evaluation Against Cancer Cell Lines

The anticancer potential of 3-methyl-1H-indol-1-amine and its analogs has been a subject of significant research interest. Studies have demonstrated that the indole scaffold is a promising structural motif for the development of novel antiproliferative agents. nih.gov The cytotoxic activity of these compounds has been evaluated against a variety of human cancer cell lines, revealing a broad spectrum of action.

A series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative effects on human tumor cell lines, including cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). acs.org One of the initial hits, compound I (3-methyl-2-phenyl-1H-indole), displayed notable growth inhibition in the micromolar range against these cell lines. acs.org Further structural modifications led to the identification of compounds with enhanced potency. For instance, compounds 32 and 33 from this series exhibited GI₅₀ values lower than 5 μM across all tested cell lines. acs.org

In another study, novel indole-based thalidomide (B1683933) analogs were designed and assessed for their cytotoxic activities against HepG-2 (liver carcinoma), HCT-116 (colon carcinoma), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines. tandfonline.com Several of these analogs demonstrated stronger anticancer activities than the parent compound, thalidomide, with IC₅₀ values ranging from 8.27 to 25.20 µM. tandfonline.com Specifically, compounds 21a , 21b , 11d , and 11g showed potent activity against all tested cell lines. tandfonline.com

Furthermore, a series of novel sulfonohydrazides incorporating indole and morpholine (B109124) scaffolds were synthesized and evaluated against MDA-MB-468 and MCF-7 breast cancer cells. acs.org Among these, compound 5f , which features a p-chlorophenyl substituent, demonstrated significant inhibitory activity with IC₅₀ values of 13.2 μM against MCF-7 and 8.2 μM against MDA-MB-468 cells. acs.org

The antiproliferative activity of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives was also investigated against a panel of human cancer cell lines by the National Cancer Institute. mdpi.com Arylamidrazone 2c showed considerable activity against leukemia cell lines HL-60(TB) and MOLT-4, as well as melanoma (MALME-3M) and breast cancer (HS 578T) cell lines. mdpi.com The corresponding benzo[g]indole compound, 3c , exhibited even greater potency, particularly against the HL-60(TB) leukemia cell line with a GI₅₀ of 560 nM. mdpi.com

Additionally, a novel AKT inhibitor, (2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654), has shown efficacy in T-cell acute lymphoblastic leukemia (T-ALL). nih.gov This compound induced rapid cell death in T-ALL cell lines (CEM, Jurkat, and MOLT-4) at nanomolar concentrations. nih.gov

Table 1: In Vitro Anticancer Activity of Selected this compound Analogs

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|

| Compound I | HeLa, A2780, MSTO-211H | Micromolar range | acs.org |

| Compound 32 | HeLa, A2780, MSTO-211H | < 5 | acs.org |

| Compound 33 | HeLa, A2780, MSTO-211H | < 5 | acs.org |

| Compound 21a | HepG-2, HCT-116, PC3, MCF-7 | 8.27 - 25.20 | tandfonline.com |

| Compound 21b | HepG-2, HCT-116, PC3, MCF-7 | 8.27 - 25.20 | tandfonline.com |

| Compound 11d | HepG-2, HCT-116, PC3, MCF-7 | 8.27 - 25.20 | tandfonline.com |

| Compound 11g | HepG-2, HCT-116, PC3, MCF-7 | 8.27 - 25.20 | tandfonline.com |

| Compound 5f | MCF-7 | 13.2 | acs.org |

| Compound 5f | MDA-MB-468 | 8.2 | acs.org |

| Compound 2c | HL-60(TB) | 3.9 | mdpi.com |

| Compound 2c | MOLT-4 | 2.3 | mdpi.com |

| Compound 3c | HL-60(TB) | 0.56 | mdpi.com |

| A443654 | CEM, Jurkat, MOLT-4 | Nanomolar range | nih.gov |

Mechanistic Studies on Cell Apoptosis and Cell Cycle Modulation (e.g., Tubulin Polymerization Inhibition)

The anticancer effects of this compound and its analogs are often attributed to their ability to induce apoptosis and modulate the cell cycle, with tubulin polymerization inhibition being a key mechanism of action. nih.govtandfonline.com

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) binding site on tubulin. tandfonline.comfrontiersin.orgnih.govresearchgate.net This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. frontiersin.org

For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors. nih.gov The most promising compound, 7d , exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cells. nih.gov Mechanistic studies revealed that compound 7d induced apoptosis in a dose-dependent manner, arrested the cell cycle at the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine. nih.gov

Similarly, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were evaluated as tubulin polymerization inhibitors. frontiersin.org Compound 7k from this series not only displayed strong anti-proliferative activity against HeLa cells but also inhibited tubulin polymerization and disrupted the microtubule network. frontiersin.org Further investigation showed that 7k arrested the cell cycle at the G2/M phase and induced apoptosis. frontiersin.org

The novel AKT inhibitor A443654 has been shown to induce apoptotic cell death in T-ALL cells. nih.gov Treatment with A443654 led to the activation of caspases-2, -3, -6, -8, and -9. nih.gov The apoptotic effect was found to be largely dependent on the activation of caspase-2. nih.gov

Furthermore, a study on 3-methyl-2-phenyl-1H-indoles demonstrated that the most potent derivative, 32 , induces apoptosis. acs.org This highlights the role of apoptosis in the antiproliferative effects of this class of compounds. Some indole derivatives have also been found to induce apoptosis in intestinal epithelial cells by activating aryl hydrocarbon receptors (AhR) and p38. medchemexpress.com

Table 2: Mechanistic Actions of Selected this compound Analogs

| Compound | Mechanism of Action | Cell Line | Reference |

|---|---|---|---|

| Compound 7d | Induces apoptosis, arrests cell cycle at G2/M phase, inhibits tubulin polymerization | HeLa, MCF-7, HT-29 | nih.gov |

| Compound 7k | Inhibits tubulin polymerization, disrupts microtubule network, arrests cell cycle at G2/M phase, induces apoptosis | HeLa | frontiersin.org |

| A443654 | Induces apoptosis via caspase activation (caspase-2 dependent) | Jurkat T-ALL cells | nih.gov |

| Compound 32 | Induces apoptosis | Not specified | acs.org |

Antimicrobial and Anti-Tubercular Efficacy Investigations

Assessment Against Bacterial and Fungal Pathogens

Derivatives of 3-methyl-1H-indole have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.

A study focused on the synthesis of new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile reported potent antifungal activity. researchgate.netcu.edu.eg The synthesized compounds were tested against fungal strains such as Aspergillus niger, Aspergillus nodulans, and Alternaria alternata, and they exhibited significant inhibition of fungal growth, with some compounds showing activity comparable to standard antifungal agents. researchgate.netcu.edu.eg

In another investigation, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net The results indicated that these compounds possess interesting antimicrobial properties.

Furthermore, novel (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives were synthesized and screened for their antimicrobial activity. innovareacademics.in The in vitro screening was conducted against pathogenic microorganisms including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Vibrio cholerae, as well as the fungal strains Candida albicans, Aspergillus niger, Penicillium chrysogenum, and Cladosporium oxysporum. innovareacademics.in Compounds 5b, 5c, 5d, and 5e from this series showed good antimicrobial properties. innovareacademics.in

A separate study on 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two analogs, 26 and 32 , displayed favorable anti-MRSA activity with Minimum Inhibitory Concentration (MIC) values of ≤ 0.25 µg/mL and lacked cytotoxic or hemolytic properties. nih.gov

Additionally, tris(1H-indol-3-yl)methylium salts have shown high in vitro activity against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 0.13–1.0 µg/mL. nih.gov Some of these compounds also exhibited activity against the yeast Candida albicans and the fungus Aspergillus niger. nih.gov

Table 3: Antimicrobial Activity of Selected this compound Analogs

| Compound/Derivative Class | Pathogen(s) | Activity | Reference |

|---|---|---|---|

| Heterocycles from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | Aspergillus niger, Aspergillus nodulans, Alternaria alternata | Significant antifungal activity | researchgate.netcu.edu.eg |

| (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamides (5b, 5c, 5d, 5e ) | P. aeruginosa, S. aureus, E. coli, V. cholerae, C. albicans, A. niger, P. chrysogenum, C. oxysporum | Good antimicrobial property | innovareacademics.in |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles (26 and 32 ) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.25 µg/mL | nih.gov |

| tris(1H-indol-3-yl)methylium salts | Antibiotic-sensitive and resistant bacteria, Candida albicans, Aspergillus niger | MIC 0.13–1.0 µg/mL (bacteria) | nih.gov |

Efficacy Against Mycobacterium tuberculosis Strains

The indole nucleus is a key structural feature in the development of anti-tubercular agents. researchgate.net Research has been conducted to evaluate the efficacy of this compound analogs against Mycobacterium tuberculosis.

A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and specifically screened for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net

In a more targeted study, 3-methyl-1H-indoles were synthesized and their in vitro antitubercular activity was quantified against the H37Rv laboratory strain of M. tuberculosis. nih.gov The synthesis of these compounds, including analogs 5 and 8–11 , was performed to investigate their potential as anti-TB agents. nih.gov The 2-ethyl ester analog 5 demonstrated an MIC of 0.20 μM against M. tuberculosis H37Rv. nih.gov

These findings underscore the potential of the 3-methyl-1H-indole scaffold in the development of new therapeutic agents to combat tuberculosis.

Table 4: Anti-Tubercular Activity of Selected this compound Analogs

| Compound/Derivative Class | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides | H37Rv | Not specified | researchgate.net |

| 2-ethyl ester analog 5 | H37Rv | 0.20 µM | nih.gov |

Neuropharmacological and Receptor Modulation Studies

Research into Acetylcholinesterase Inhibition

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of "this compound" are not prevalent in the provided search results, the broader class of indole derivatives has been extensively investigated for its potential in treating neurodegenerative diseases, often through the modulation of cholinesterases. mdpi.comhilarispublisher.com

Indole-based compounds are recognized for their diverse biological activities, which include neuroprotective properties. hilarispublisher.com The structural versatility of the indole nucleus allows for modifications that can lead to potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com

For example, a study on tryptophan-based analogs led to the identification of potent and selective BChE inhibitors. mdpi.com One compound demonstrated a high potency with an IC₅₀ value of 56.9 nM for BChE. mdpi.com Molecular docking studies of these analogs revealed that the indole fragment interacts with key amino acid residues in the enzyme's active site, such as Trp82. mdpi.com

Although the specific compound "this compound" was not the primary focus of these particular studies, the research into related indole structures highlights the potential of this chemical class to yield effective acetylcholinesterase inhibitors. The neuropharmacological effects of various indole alkaloids and their derivatives are an active area of research, with studies exploring their interactions with various receptors in the central nervous system. nih.govnih.gov

Exploration of Interactions with Neurotransmitter Systems and Related Receptors (e.g., ROR1)

The indole nucleus is a fundamental component of various biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). ontosight.ai Consequently, derivatives of indole are frequently investigated for their interactions with neurotransmitter systems. Research has shown that indole analogs can exhibit significant binding affinities for monoamine transporters and receptors. nih.gov Many indole derivatives are known for their potential to interact with the central nervous system, often by modulating neurotransmitter systems. ontosight.aicymitquimica.com

Specific studies on rotationally restricted phenolic analogs of serotonin, which incorporate a 3-methyl-dihydropyrano[3,2-e]indole structure, have demonstrated selective agonist activity for 5-HT2-type receptors. nih.govacs.org For instance, 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole (5, CP-132,484) shows high affinity and potency at 5-HT2 receptors while having lower affinity for 5-HT1 receptors. nih.gov This suggests that the conformation of the aminoethyl side chain is a key determinant for binding affinity at different serotonin receptor subtypes. nih.gov The interaction at the 5-HT2 receptor is believed to involve the C5-hydroxy group of serotonin acting as a hydrogen bond acceptor. nih.gov

Furthermore, certain indole derivatives have been developed as inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of amine neurotransmitters. nih.gov For example, novel compounds combining an indolyl propargylamino moiety with the benzylpiperidine portion of donepezil (B133215) have been shown to significantly inhibit both MAO-A and MAO-B, leading to increased cerebral concentrations of serotonin, dopamine, and noradrenaline. nih.gov Other research into MDMA-indole analogs found they displayed high binding affinities for 5-HT2a,b,c and NEα2 receptors and acted as potent inhibitors of monoamine oxidase A. nih.gov

While the ROR1 receptor has been noted as a potential therapeutic target in various contexts and has been shown to interact with kinases like Lyn, direct interaction studies between this compound or its immediate analogs and the ROR1 receptor are not extensively documented in the available literature. frontiersin.org

Table 1: Interaction of Select Indole Analogs with Neurotransmitter Systems

| Compound/Analog Class | Target System/Receptor | Observed Activity | Reference |

|---|---|---|---|